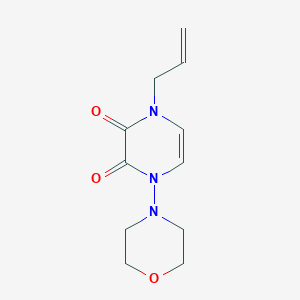
1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, which includes 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione, can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The detailed synthetic methods are not available specifically for MPPD.Aplicaciones Científicas De Investigación
Inhibitory Activity and Anti-inflammatory Applications
One of the remarkable applications of morpholine derivatives is their inhibitory activity against enzymes and their potential anti-inflammatory properties. Studies have shown that cyclodidepsipeptides, structurally related to 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione, exhibit excellent inhibitory activity against xanthine oxidase (XO). This enzyme is crucial in the metabolism of purines in the body, and its inhibition can help manage conditions like gout and other diseases associated with excessive uric acid production. Moreover, these compounds have shown significant anti-inflammatory effects by suppressing the activation of the nuclear factor of κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. These findings suggest that morpholine-diones derivatives could be promising candidates for treating inflammatory conditions and diseases associated with uric acid overproduction (Šmelcerović et al., 2013).
Polymerization and Material Science Applications
Another significant application of morpholine derivatives is in the field of material science, particularly in polymerization processes. Alkyl-substituted morpholine-2,5-dione monomers, derived from natural amino acids, have been polymerized via ring-opening polymerization (ROP) to produce well-defined polymers. These polymers exhibit controlled molar masses and dispersities, making them valuable for various applications in material science. The polymerization process and the properties of the resulting polymers indicate the potential of morpholine dione derivatives in creating biodegradable polymers, highlighting their importance in developing environmentally friendly materials (Dirauf et al., 2018).
Antimicrobial Activity
Morpholine dione derivatives have also been explored for their antimicrobial properties. Research has indicated that certain cyclodidepsipeptides possess antimicrobial activity against a variety of bacterial strains. For example, a study on 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione demonstrated effectiveness against Escherichia coli, showcasing the potential of morpholine derivatives in antimicrobial applications. This suggests that morpholine dione derivatives could serve as a basis for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Yancheva et al., 2012).
Propiedades
IUPAC Name |
1-morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-12-4-5-14(11(16)10(12)15)13-6-8-17-9-7-13/h2,4-5H,1,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIRFJLQTUUBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
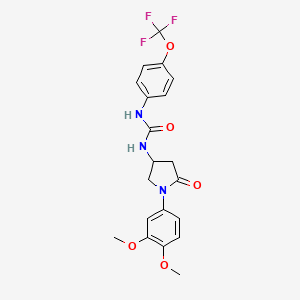
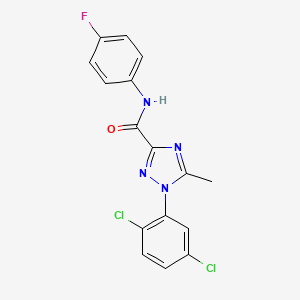
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)
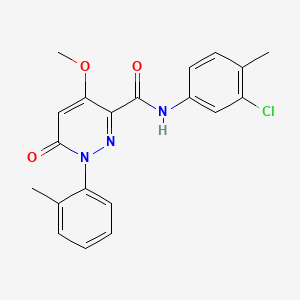
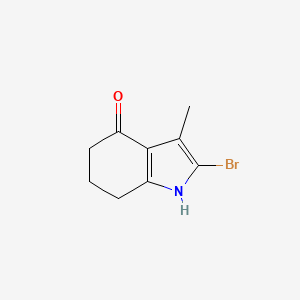
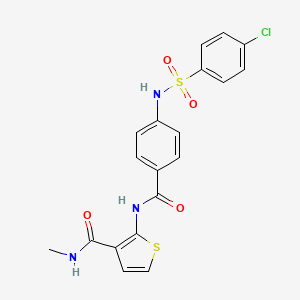
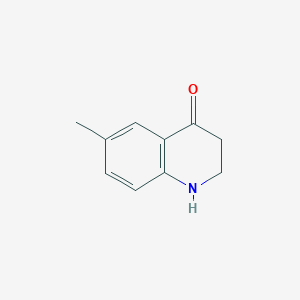
![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)

![4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2985633.png)
![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)
![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)


